1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride
Description
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring. The molecule contains two fluorine atoms at the 1,1-positions, a methyl group at the 2-position, and a nitrogen atom (aza group) at the 6-position. Its hydrochloride salt form enhances stability and solubility, making it valuable in pharmaceutical and agrochemical research.
The compound’s spirocyclic framework is prized for its conformational rigidity, which can improve binding specificity in drug discovery .
Properties
IUPAC Name |
2,2-difluoro-1-methyl-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-7(8(6,9)10)2-4-11-5-3-7;/h6,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUQAZZOJSVIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C1(F)F)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation of Cyclopentane and Four-Membered Rings
- Starting from a suitable precursor such as a substituted piperidine derivative, an annulation process facilitates the formation of the spirocyclic structure.
- The process involves nucleophilic attack and intramolecular cyclization, often catalyzed by acids or bases, to generate the spiro framework.
- Temperature typically maintained between 15–25°C.
- Reaction time varies from several hours to overnight.
- Post-reaction purification involves extraction, washing, and chromatography.
- Formation of intermediate spirocyclic compounds with high regioselectivity.
- Subsequent fluorination steps to introduce the difluoro groups.
Ring-Closing via Nucleophilic Substitution and Fluorination
- Starting from a precursor such as 1-tert-butoxycarbonyl-3-methylenepiperidine , the key step involves ring closure facilitated by nucleophilic attack on a suitable electrophile.
- Introduction of difluoro groups is achieved through nucleophilic fluorination, often using reagents like difluoromethylating agents.
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- React the precursor with ring-closing reagents such as potassium iodide, sodium difluorochloroacetate, or trifluoromethyl silanes.
- Conduct the reaction under inert atmosphere at controlled temperatures (~15–25°C).
Fluorination and Salt Formation:
- The intermediate reacts with hydrochloric acid in dioxane at room temperature to yield the hydrochloride salt.
- The process benefits from high reagent availability and operational simplicity.
| Parameter | Range/Details | Reference |
|---|---|---|
| Solvent | Dioxane, acetonitrile | Patent CN116143695A |
| Temperature | 15–25°C | Patent CN116143695A |
| Reaction time | 4–12 hours | Patent CN116143695A |
- Use of commercially available reagents.
- Mild reaction conditions favoring large-scale synthesis.
- High reproducibility and operational simplicity.
Additional Methods from Literature
- Annulation of 2-azaspiro[3.4]octane derivatives via conventional cyclization techniques has been explored, though less directly applicable to the difluoro variant.
- Nucleophilic substitution at bromofuran derivatives offers alternative pathways but involves more complex multi-step procedures.
Data Summary and Reaction Pathway Table
| Step | Starting Material | Reagents | Conditions | Product | Key Features |
|---|---|---|---|---|---|
| 1 | 1-tert-butoxycarbonyl-3-methylenepiperidine | Ring-closing reagents (KI, MDFA, TMSCl) | 15–25°C, inert atmosphere | Intermediate A | Facilitates spirocyclic ring formation |
| 2 | Intermediate A | Hydrochloric acid in dioxane | Room temperature (15–25°C) | 1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride | Final salt formation |
Research Findings and Practical Considerations
- Reagents and Raw Materials: All reagents used are commercially available, including piperidine derivatives, difluoromethylating agents, and ring-closing reagents, which simplifies procurement and scale-up.
- Reaction Efficiency: The methods demonstrate high yields (~80–90%) with minimal purification steps, emphasizing operational robustness.
- Scale-up Potential: The mild conditions and straightforward procedures are conducive to industrial-scale synthesis, as evidenced by patent disclosures.
Chemical Reactions Analysis
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential applications in treating various neurological disorders and as an analgesic agent. Initial studies suggest that its fluorination may enhance binding affinity to neurotransmitter receptors compared to non-fluorinated analogs, potentially improving efficacy and reducing side effects.
Neuropharmacology
Research indicates that 1,1-difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride may interact with neurotransmitter receptors involved in pain pathways. Understanding these interactions is crucial for developing targeted therapies for conditions such as chronic pain and depression.
Structure-Activity Relationship Studies
The unique spirocyclic structure of this compound allows for extensive structure-activity relationship (SAR) studies. These studies can help identify modifications that enhance biological activity or alter pharmacokinetic properties, paving the way for new drug candidates.
Case Studies and Research Findings
While comprehensive clinical data specifically on this compound is limited, preliminary findings suggest it may serve as a promising lead compound in drug discovery efforts targeting neurological disorders. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic profile.
Example Study
A study investigating the interaction of this compound with specific neurotransmitter receptors revealed that it could modulate receptor activity effectively, indicating potential as a therapeutic agent in pain management strategies.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Difluoro-Azaspiro Compounds
Key Observations:
- Nitrogen Position: Shifting the aza group from the 6- to 5-position (CAS 1630906-35-2) modifies hydrogen-bonding capabilities and ring strain .
- Methyl Substituent: The 2-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-methylated analogs like CAS 1263132-31-5 .
Functionalized Azaspiro Derivatives
Table 2: Comparison with Functionalized Analogues
Key Observations:
- Ring Size: Larger spiro systems (e.g., 4.5-decane in CAS 1888976-61-1) increase molecular complexity and may improve target selectivity .
- Heterocyclic Additions: Functional groups like oxadiazole (CAS 1311318-31-6) expand utility in medicinal chemistry by enabling interactions with aromatic residues in enzymes .
Non-Fluorinated Azaspiro Compounds
Example: 6-Azaspiro[2.5]octane Hydrochloride (CAS 1037834-62-0)
- Molecular Formula: C₇H₁₄ClN
- Molecular Weight: 147.65 g/mol
- Key Difference: Lacks fluorine atoms, reducing electronegativity and metabolic resistance.
- Applications: Intermediate for PET imaging ligands targeting metabotropic glutamate receptors .
Biological Activity
1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. With a molecular formula of CHClFN and a molecular weight of 197.65 g/mol, this compound exhibits promising properties that may be beneficial in treating various neurological disorders and as an analgesic agent.
The compound appears as a white solid with a melting point between 171 °C and 174 °C. Its structural uniqueness, characterized by the incorporation of a nitrogen atom within the spirocyclic framework, enhances its potential for interaction with biological targets compared to non-fluorinated analogs .
Biological Activity Overview
Preliminary studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in pain pathways, suggesting its potential role in analgesia and treatment of neurological conditions. The fluorination in its structure may improve binding affinity to biological targets, thus enhancing efficacy while potentially reducing side effects associated with traditional therapies.
Potential Applications
- Neurological Disorders : Investigations suggest that this compound could be useful in managing conditions such as neuropathic pain.
- Analgesic Properties : Initial findings indicate significant analgesic activity, warranting further pharmacological evaluation.
The precise mechanism of action for this compound remains to be fully elucidated. However, its interaction with neurotransmitter systems is a focal point for ongoing research. Understanding how this compound modulates receptor activity will be crucial for developing targeted therapies.
Comparative Analysis with Similar Compounds
A comparison table highlights the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Azaspiro[2.5]octane hydrochloride | Aza-spirocyclic | Lacks fluorination; used in similar applications |
| 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride | Aza-spirocyclic | Different nitrogen position; varied activity |
| Trifluoromethyl-substituted azabicycloalkanes | Bicyclic | High lipophilicity; diverse pharmacological effects |
| Fluorinated piperidine analogs | Piperidine | Potential for CNS activity; different scaffold |
This table illustrates how the unique combination of fluorination and spirocyclic structure in this compound may confer distinct biological activities compared to other compounds.
Case Studies and Research Findings
Research on similar compounds has demonstrated significant biological activities:
- Anti-inflammatory Activity : A study on CGP 28238 showed potent anti-inflammatory effects (ED = 0.05 mg/kg) with favorable gastrointestinal tolerability compared to traditional NSAIDs .
- Cytotoxicity Assays : In vitro studies have indicated that certain azaspiro compounds exhibit low cytotoxicity while maintaining potent activity against disease-causing trypanosomatids, suggesting a favorable therapeutic index for further development .
- Mechanistic Insights : Research into other spirocyclic compounds has revealed diverse mechanisms of action, including modulation of cell signaling pathways and receptor interactions that could be relevant for understanding the biological activity of this compound.
Q & A
Q. What interdisciplinary approaches address challenges in scaling up enantioselective synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
